Axillarin
Overview
Description
Axillarin is an O-methylated flavonol. It can be found in Pulicaria crispa, Filifolium sibiricum, Inula britannica, Wyethia bolanderi in Balsamorhiza macrophylla and in Tanacetum vulgare .
Synthesis Analysis
Axillarin and its related compounds have been synthesized . The syntheses of axillarin and its related compounds have been reported in various studies . For instance, Axillarin 7- O -methyl ether (III) was prepared by the partial methylation of X, followed by catalytic debenzylation .
Molecular Structure Analysis
Axillarin has a molecular formula of C17H14O8 . It is a dimethoxyflavone that is the 3,6-dimethyl ether derivative of quercetagetin . It is functionally related to a quercetagetin .
Physical And Chemical Properties Analysis
Axillarin has a molecular weight of 346.3 g/mol . It is a tetrahydroxyflavone and a dimethoxyflavone .
Scientific Research Applications
HIV-1 Protease Inhibitor Development
Research by Kumarc (2012) explored the potential of axillarin, a compound derived from Inula britannica, for use in designing drugs to inhibit HIV-1 protease. This study utilized computational drug discovery techniques to analyze the chemical features of axillarin and generate analogs based on its pharmacophore. The lead compound identified, S00165, demonstrated good absorption, solubility, and high penetrating ability in the blood-brain barrier, along with no carcinogenicity or mutagenicity. This work indicates axillarin's potential as a basis for developing new HIV treatments with fewer side effects (Kumarc, 2012).
COVID-19 Treatment Potential
In 2021, a study by Muhammad et al. investigated axillarin, among other compounds from Centaurea jacea, as potential inhibitors of COVID-19. Using quantum chemical, molecular docking, and molecular dynamic techniques, axillarin was found to have high inhibitor efficiency against SARS-CoV-2 main protease. It binds with key catalytic residues and shows significant interactions within the protease structure. Molecular dynamic calculations further supported its binding effectiveness. This research suggests axillarin as a promising candidate for COVID-19 treatment, pending further in vivo and in vitro investigations (Muhammad et al., 2021).
Influence on Probiotic Bacteria
A 2020 study by Turan et al. explored the effects of axillarin on probiotic bacteria, specifically Lactobacillus acidophilus and Lactobacillus rhamnosus. Axillarin, a phenolic compound, was found to significantly enhance the growth of these probiotic strains. It also improved their auto-aggregation properties, although it decreased surface hydrophobicities. The study highlights axillarin's potential role in modulating the vital conditions of probiotics, thus altering their adhesion and colonization capabilities (Turan et al., 2020).
Antiviral Properties
Tsuchiya et al. (1985) investigated the antiviral activity of axillarin in vitro, particularly against rhinovirus. The study found that axillarin showed potent antiviral activity, suggesting its potential use as a medicinal herb against common colds caused by rhinovirus infection. This research supports the exploration of axillarin's antiviral properties for therapeutic applications (Tsuchiya et al., 1985).
Aldose Reductase Inhibition
Okuda et al. (1982) conducted research on axillarin's ability to inhibit aldose reductase in rat and bovine lenses, a key factor in the development of cataracts in diabetes. Axillarin was identified as a potent inhibitor of aldose reductase, demonstrating superior potency compared to previously reported inhibitors. This inhibition was non-competitive with DL-glyceraldehyde as the variable substrate, suggesting axillarin's potential as a clinically useful drug for diabetic patients (Okuda et al., 1982).
Safety And Hazards
The safety data sheet of Axillarin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGVXRGRNLQNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199840 | |
Record name | Axillarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Axillarin | |
CAS RN |
5188-73-8 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5188-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Axillarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Axillarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AXILLARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.